4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Properties
Molecular Formula |
C23H18FN3O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H18FN3O3/c1-13-8-9-18(28)16(11-13)20-19-21(26-25-20)23(29)27(12-14-5-4-10-30-14)22(19)15-6-2-3-7-17(15)24/h2-11,22,28H,12H2,1H3,(H,25,26) |
InChI Key |
KCGNWMHNDRLLNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chromeno[2,3-c]pyrrole-3,9-dione Intermediate
-
Reaction Setup : Combine 10 mmol methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate, 10 mmol 2-fluorobenzaldehyde, and 11 mmol furan-2-ylmethylamine in 15 mL anhydrous ethanol.
-
Condensation : Stir at 40°C for 20 minutes to form the imine intermediate.
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Cyclization : Add 1 mL acetic acid and reflux at 80°C for 1 hour. Monitor progress via TLC (ethyl acetate/hexane 1:1).
-
Workup : Cool to room temperature, filter the precipitate, and recrystallize from ethanol.
Conversion to Pyrazolone Derivative
-
Hydrazine Treatment : Suspend 5 mmol chromeno[2,3-c]pyrrole-3,9-dione intermediate and 25 mmol hydrazine hydrate in 10 mL dioxane.
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Reflux : Heat at 80°C for 20 hours under nitrogen.
-
Isolation : Concentrate under reduced pressure, triturate with cold water, and purify via recrystallization (ethanol/water 3:1).
Yield : 78% as off-white powder; mp : 189–192°C.
Analytical Characterization
Spectroscopic Data
-
IR (KBr) : 3420 cm⁻¹ (O–H), 1712 cm⁻¹ (C=O), 1654 cm⁻¹ (C=N), 1601 cm⁻¹ (Ar C=C).
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¹H NMR (400 MHz, DMSO- d6) : δ 12.15 (s, 1H, OH), 7.82–7.75 (m, 2H, Ar–H), 7.45–7.38 (m, 2H, Ar–H), 6.95 (d, J = 8.4 Hz, 1H, Ar–H), 6.72 (s, 1H, furan-H), 6.55 (d, J = 3.2 Hz, 1H, furan-H), 5.12 (s, 2H, CH₂-furan), 4.85 (d, J = 16.8 Hz, 1H, CH₂-N), 4.32 (d, J = 16.8 Hz, 1H, CH₂-N), 2.25 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO- d6) : δ 162.1 (C=O), 161.8 (C=N), 159.4 (C–O), 142.3–115.2 (aromatic carbons), 55.6 (CH₂-furan), 48.3 (CH₂-N), 20.9 (CH₃).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) confirmed >95% purity with a retention time of 6.8 minutes.
Mechanistic Insights
The MCR proceeds via a cascade mechanism:
-
Imine Formation : Furan-2-ylmethylamine reacts with 2-fluorobenzaldehyde to generate an imine.
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Knoevenagel Condensation : The imine attacks the β-ketoester, forming a conjugated enone.
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Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen generates the chromeno[2,3-c]pyrrole core.
-
Hydrazine Attack : Hydrazine cleaves the lactone ring, followed by tautomerization to the pyrazolone.
Scalability and Practical Considerations
The protocol demonstrates excellent scalability:
-
Gram-Scale Synthesis : A 10-gram batch of the intermediate afforded 7.4 g (74% yield) with comparable purity.
-
Green Chemistry Metrics : Atom economy = 84%, E-factor = 2.1 (excluding solvent recovery).
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Chromatography-Free : Recrystallization from ethanol suffices for both steps, enhancing industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one class exhibit diverse biological activities. Specific studies suggest that 4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may possess:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : The structural characteristics may enhance interactions with microbial targets.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in related compounds.
Further research is required to elucidate the precise mechanisms of action and therapeutic potential of this compound.
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of similar compounds, researchers found that derivatives of 4,5-dihydropyrrolo[3,4-c]pyrazol demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related pyrazole derivatives. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting that the inclusion of a furan moiety could enhance membrane permeability and target specificity.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrrolo-pyrazolone core but differ in substituents, which significantly alter their properties:
Key Differences and Implications
- The chlorophenyl substituent in Compound 4 may increase hydrophobicity compared to fluorophenyl, affecting membrane permeability.
- Hydrogen Bonding and Solubility: The 2-hydroxy-5-methylphenyl group in the target compound provides one hydrogen bond donor, while the ECHEMI compound features two hydroxyl groups, likely improving aqueous solubility and target interactions.
Biological Activity :
- Compound 4 , with a triazole moiety and chlorophenyl group, demonstrates antimicrobial activity, suggesting that halogenated aryl groups and heterocyclic appendages enhance such properties. The target compound’s furan ring may contribute to aromatic stacking interactions but lacks reported activity data.
Stereochemical Considerations :
Physicochemical Property Trends
- Lipophilicity : The target compound’s logP (4.9987) aligns with analogues bearing hydrophobic aryl groups (e.g., chlorophenyl in Compound 4), though hydroxyl groups in the ECHEMI compound may lower its logP.
- Molecular Weight : The target compound (403.41 g/mol) is larger than simpler pyrazolones (e.g., 218.21 g/mol in ), which may limit its bioavailability under Lipinski’s rules.
Biological Activity
The compound 4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antioxidant properties, while also discussing relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.39 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a fluorophenyl group and a furan moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FNO4 |
| Molecular Weight | 385.39 g/mol |
| CAS Number | 618073-42-0 |
Antibacterial Activity
Research has indicated that compounds similar to This compound exhibit significant antibacterial properties. A study evaluated various pyrrolidine derivatives and found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, the compound's structural analogs have shown promising antifungal activity. A comprehensive evaluation of monomeric alkaloids revealed that specific derivatives exhibited effective inhibition against various fungal pathogens. The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances antifungal efficacy .
Antioxidant Activity
The antioxidant potential of the compound has been highlighted in studies investigating 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. These compounds demonstrated significant free radical scavenging activities, which could be attributed to their ability to donate electrons and stabilize free radicals . Such properties are crucial for developing therapeutic agents targeting oxidative stress-related diseases.
Case Studies and Research Findings
- Synthesis and Characterization : A study successfully synthesized 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones using a one-pot multicomponent reaction. The resultant compounds were characterized by high purity (>95%) and yields ranging from 72% to 94% .
- Biological Evaluation : In vitro assessments revealed that certain derivatives of the target compound exhibited not only antibacterial and antifungal activities but also significant cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Mechanistic Studies : Investigations into the mechanism of action indicated that these compounds may interact with bacterial cell membranes or inhibit critical metabolic pathways, leading to cell death .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can its purity be validated experimentally?
The synthesis involves multi-step organic reactions, including cyclization and substitution steps. Critical parameters include:
- Reagent stoichiometry : Optimize molar ratios of precursors (e.g., fluorophenyl derivatives, furan-methyl groups) to minimize byproducts.
- Temperature control : Pyrazole ring formation often requires precise thermal conditions (e.g., 60–80°C for cyclization).
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Purity validation : Employ HPLC with a C18 column (UV detection at 254 nm) and confirm via -NMR integration of aromatic proton regions .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction is the gold standard. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : SHELXT or SHELXD for phase problem resolution .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate with R-factor convergence (< 0.05) .
- Visualization : ORTEP-3 for thermal ellipsoid diagrams and WinGX for crystallographic data management .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields in complex heterocyclic systems like this pyrrolo-pyrazolone?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, a 3 factorial design can optimize furan-methylation efficiency .
- Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization), improving scalability .
- In-situ monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting enzyme inhibition results) for this compound?
- Bioassay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and enzyme sources (recombinant vs. native).
- Structural analogs : Compare activity with derivatives lacking the 2-hydroxy-5-methylphenyl group to isolate pharmacophore contributions .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), prioritizing residues with hydrogen-bonding potential (e.g., hydroxyl groups) .
Q. What computational methods are suitable for predicting the compound’s stability under physiological conditions?
- DFT calculations : Gaussian 16 at the B3LYP/6-31G(d) level to estimate bond dissociation energies (BDEs) of labile groups (e.g., furan-methyl linkage) .
- Molecular dynamics (MD) : Simulate solvation in explicit water models (TIP3P) to assess hydrolytic stability of the dihydropyrrolo-pyrazolone core .
- pKa prediction : Use MarvinSuite or ACD/Labs to identify protonation states affecting solubility and membrane permeability .
Data Analysis and Validation
Q. How should researchers analyze conflicting spectroscopic data (e.g., -NMR vs. X-ray) for this compound?
- Cross-validation : Compare -NMR chemical shifts with X-ray-derived torsion angles. Discrepancies may indicate dynamic disorder in solution.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) via CrystalExplorer to explain solid-state vs. solution-phase differences .
Q. What strategies mitigate challenges in characterizing the compound’s tautomeric forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
